molecular formula C18H18N2OS B2912103 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 415938-05-5

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No.: B2912103
CAS No.: 415938-05-5
M. Wt: 310.42
InChI Key: JXUWBUJQYHEUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-methylpropanamide group linked to a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl moiety. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions.

Properties

IUPAC Name

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-9-4-12(3)10-16(15)22-18/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWBUJQYHEUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield . These methods reduce the need for excessive solvents and reagents, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of nitro groups can produce amines .

Scientific Research Applications

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

2-Methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
  • Impact : Reduced aromatic surface area may lower binding affinity to hydrophobic pockets. Thiazole’s lower electron density compared to benzothiazole could alter electronic interactions.
  • Molecular Weight: ~268.38 g/mol (vs.
Nitroimidazole-Benzothiazole Hybrids (e.g., 4NPBTA)
  • Structural Difference : Propanamide links benzothiazole to nitroimidazole (e.g., 4-nitroimidazole) instead of a methyl group .
  • Functional Impact : Nitroimidazole’s hypoxia-targeting capability contrasts with the inert methyl substituent, suggesting divergent therapeutic applications (e.g., cerebral ischemia markers vs. enzyme inhibitors).

Substituent Variations on the Propanamide Chain

2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
  • Structural Difference : Chloro substituent replaces the methyl group on the propanamide .
  • Impact: Increased electronegativity may enhance metabolic stability but reduce solubility.
Flutamide (2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide)
  • Structural Difference : Aryl group is a nitro- and trifluoromethyl-substituted phenyl instead of benzothiazolylphenyl .

Functional Group Additions

Boronic Ester Derivatives (e.g., 2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide)
  • Structural Difference : Boronic ester replaces benzothiazole .
  • Impact : Introduces Suzuki coupling utility for synthetic intermediates. Reduced biological activity but enhanced versatility in organic synthesis.
1,2,5-Oxadiazole Derivatives
  • Structural Difference : Oxadiazole ring replaces benzothiazole, with a propenyloxy substituent .
  • Impact : Oxadiazole’s metabolic stability and bioisosteric properties may improve pharmacokinetics compared to benzothiazole’s bulkier structure.

Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted)
Main Compound ~296.39 6-methyl-benzothiazole Moderate (amide + aromatic balance)
2-Chloro Analog 330.83 Chloro-propanamide Lower (hydrophobic Cl)
Thiazole Analog ~268.38 Thiazole Higher (smaller ring)
Boronic Ester Derivative ~275.25 Boronic ester High (polar B-O bonds)

Biological Activity

2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18N2S
  • Molecular Weight : 298.41 g/mol
  • CAS Number : 61185-82-8

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Inhibition of Enzymes : Compounds in the benzothiazole family have been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are involved in the endocannabinoid system. This inhibition can lead to enhanced analgesic and anti-inflammatory effects .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against several cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and other types of cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-70.65Induces apoptosis
Analog AU-9370.12Cytotoxicity via apoptosis
Analog BA5490.76Inhibition of cell proliferation
Analog CMEL-80.79Induces cell cycle arrest

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported an IC50 value of approximately 0.65 µM against MCF-7 cells, indicating potent anticancer activity .
  • Mechanistic Insights : Flow cytometry analysis has revealed that compounds related to this compound induce apoptosis in a dose-dependent manner, suggesting that these compounds may activate intrinsic apoptotic pathways .
  • Comparative Studies : When compared to traditional chemotherapeutics like doxorubicin, certain analogs demonstrated superior efficacy with lower IC50 values, highlighting their potential as alternative therapeutic agents in cancer treatment .

Q & A

Basic: What analytical techniques are recommended to confirm the structural integrity and purity of 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide?

To verify structural integrity and purity:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the presence of the benzothiazole ring (6.4–8.33 ppm for aromatic protons) and the propanamide backbone (δ 2.0–2.5 ppm for methyl groups) .
  • Infrared (IR) Spectroscopy: Identify characteristic peaks, such as C=N (1611–1512 cm1^{-1}) and N-H (3533 cm1^{-1}) stretches .
  • Elemental Analysis: Compare experimental vs. calculated C, H, and N percentages (e.g., deviations <0.4% indicate high purity) .
  • Mass Spectrometry: Confirm molecular weight via FABMS or ESI-MS .

Basic: What synthetic strategies and reaction conditions optimize the yield of benzothiazole-containing propanamide derivatives?

Key steps include:

  • Benzothiazole Core Formation: Condensation of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic conditions (e.g., HCl/ethanol) .
  • Propanamide Coupling: React the benzothiazole intermediate with 2-methylpropanoyl chloride using a base (e.g., K2_2CO3_3) in anhydrous DMF or THF at 60–80°C .
  • Catalysis: Copper(I)-catalyzed click chemistry for linking triazole or thiazole moieties to enhance solubility .

Advanced: How do structural modifications on the benzothiazole ring influence biological activity in related compounds?

Structure-Activity Relationship (SAR) insights:

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the benzothiazole ring enhance antibacterial activity by increasing electrophilicity and target binding .
  • Antitubercular Activity: Derivatives with 4-chlorophenyl or 4-methylphenyl substituents exhibit MIC values <2 µg/mL against Mycobacterium tuberculosis H37Rv .
  • Solubility Optimization: Hydrophilic groups (e.g., -OH, -OCH3_3) improve bioavailability but may reduce membrane permeability .

Advanced: What computational methods predict the target compound’s interaction with bacterial enzyme targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) or Staphylococcus aureus FabI. Docking studies of similar compounds show π-π stacking with Phe149 and hydrogen bonding with Tyr158 .
  • 3D Pharmacophore Modeling: Identify critical features (e.g., hydrophobic regions, hydrogen bond acceptors) using Discovery Studio .
  • QSAR Analysis: Correlate logP, polar surface area, and electronic descriptors (HOMO/LUMO) with antibacterial activity .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization: Use consistent MIC determination protocols (e.g., broth microdilution per CLSI guidelines) to minimize variability .
  • Crystallographic Validation: Resolve target-ligand complexes via X-ray diffraction (SHELX refinement) to confirm binding modes .
  • Metabolic Stability Testing: Evaluate hepatic metabolism using cytochrome P450 assays to identify active vs. inactive metabolites .

Advanced: What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

  • Rodent Models: Assess oral bioavailability, half-life, and tissue distribution in Sprague-Dawley rats. Monitor plasma concentrations via LC-MS/MS .
  • Toxicity Profiling: Conduct acute and subchronic toxicity studies (OECD 423/407 guidelines) to determine NOAEL (No-Observed-Adverse-Effect Level) .
  • Blood-Brain Barrier Penetration: Use in situ perfusion models to evaluate CNS accessibility, critical for neuroinfections .

Basic: What solubility challenges are anticipated, and how can they be addressed?

  • Challenges: The compound is lipophilic (logP ~3.5), leading to poor aqueous solubility .
  • Solutions:
    • Use co-solvents (e.g., PEG 400, DMSO) in in vitro assays .
    • Synthesize salt forms (e.g., hydrochloride) or employ nanoformulation (liposomes) for in vivo studies .

Advanced: How can researchers design a high-throughput screening (HTS) pipeline for derivatives?

  • Library Design: Synthesize a 50-compound library with variations in the benzothiazole (R = -F, -Cl, -OCH3_3) and propanamide (R’ = -CF3_3, -CN) groups .
  • Automated Assays: Use 96-well plates for MIC testing against E. coli and B. subtilis .
  • Data Analysis: Apply machine learning (Random Forest) to prioritize hits based on QSAR predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.